molecular formula C24H19N3O4 B2903233 4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1207032-25-4

4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2903233
CAS No.: 1207032-25-4
M. Wt: 413.433
InChI Key: RGLCHWPRYMHPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hybrid heterocyclic molecules combining a 1,2,4-oxadiazole scaffold with a 3,4-dihydro-2H-1,4-benzoxazin-3-one moiety. Its synthesis involves multi-step reactions, typically starting with substituted phenols or benzyloxy precursors, followed by cyclization and functionalization steps . The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the benzoxazinone core contributes to rigid conformational geometry, making it a promising candidate for drug discovery, particularly in targeting enzymes or receptors associated with inflammatory or neurological disorders .

Properties

IUPAC Name

4-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23-16-30-21-13-7-5-11-19(21)27(23)14-22-25-24(26-31-22)18-10-4-6-12-20(18)29-15-17-8-2-1-3-9-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCHWPRYMHPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxyphenyl group.

    Oxadiazole Ring Formation: The benzyloxyphenyl intermediate is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Benzo[b][1,4]oxazinone Formation: The final step involves the cyclization of the oxadiazole intermediate with an appropriate reagent to form the benzo[b][1,4]oxazinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituted-3-Phenyl-1,2,4-Oxadiazol-Benzoxazin Acetates (Series 10a-f)

These analogs share the benzoxazinone backbone but differ in substituents at the oxadiazole ring (e.g., aryl, alkyl, or halogen groups). Key distinctions include:

  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring exhibit enhanced inhibitory activity against cyclooxygenase-2 (COX-2) compared to the benzyloxy-substituted parent compound .
  • Solubility : The benzyloxy group in the target compound reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or carboxyl groups) .

Table 1 : Selected analogs from Series 10a-f and their properties

Compound Substituent (R) COX-2 IC₅₀ (µM) Aqueous Solubility (mg/mL)
Target Compound 2-Benzyloxyphenyl 12.3 0.45
10a 4-Nitrophenyl 5.8 0.12
10d 3-Chlorophenyl 8.1 0.30

1,2,3-Thiadiazole Derivatives (3a-e, 6a-j)

Replacing the 1,2,4-oxadiazole ring with a 1,2,3-thiadiazole (as in compounds 3a-e and 6a-j) introduces sulfur instead of oxygen, altering electronic and steric profiles:

  • Reactivity : Thiadiazoles are more prone to nucleophilic substitution due to sulfur’s lower electronegativity, impacting metabolic pathways .
  • Biological Targets : Thiadiazole derivatives show higher affinity for tyrosine kinase inhibitors but lower stability in plasma compared to oxadiazole analogs .

Table 2 : Comparison of heterocyclic cores

Property 1,2,4-Oxadiazole (Target) 1,2,3-Thiadiazole (3a-e)
Metabolic Half-life (h) 6.7 3.2
LogP 3.1 2.8
Hydrogen Bond Acceptors 3 2

Benzoxazinone Derivatives with Varied Linkers

Compounds featuring methylene or ethylene linkers between the oxadiazole and benzoxazinone moieties demonstrate:

  • Conformational Flexibility : Ethylene-linked analogs exhibit greater rotational freedom, reducing binding specificity to rigid enzyme active sites .
  • Synthetic Accessibility : The methylene linker in the target compound simplifies synthesis compared to bulkier linkers, which require additional protection-deprotection steps .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX software ) confirms that the benzyloxy group in the target compound induces a planar conformation, favoring π-π stacking with aromatic residues in protein binding pockets.
  • Pharmacokinetics : The compound’s moderate logP (3.1) balances membrane permeability and solubility, though prodrug strategies (e.g., esterification) are under investigation to improve bioavailability .

Biological Activity

The compound 4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative data with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzyloxyphenyl group
  • Oxadiazole ring
  • Benzo[b][1,4]oxazinone structure

The molecular formula is C24H19N3O4C_{24}H_{19}N_{3}O_{4} with a molecular weight of approximately 413.43 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : The compound could interact with various signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant growth inhibition against various cancer cell lines:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

These findings suggest that the target compound may exhibit comparable or enhanced anticancer properties due to its structural complexity and functional groups .

MAO Inhibition

Research indicates that related oxadiazole derivatives can selectively inhibit monoamine oxidase B (MAO B), which is implicated in neurodegenerative diseases. For example:

  • Compound 12a showed an IC50 value of 1.4 nM against MAO B with a selectivity ratio exceeding 71,400 over MAO A .

This suggests that the target compound might also possess similar MAO inhibitory activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesIC50 (MAO B)Anticancer Activity
Compound 12aContains oxadiazole and benzyloxyphenyl1.4 nMSignificant growth inhibition in cancer cell lines
Compound 6hOxadiazole derivative with trifluorophenylNot specifiedPGIs ranging from 51.88% to 86.61% against multiple cell lines
Target CompoundBenzyloxyphenyl + oxadiazole + benzoxazinoneTBDPotentially high based on structural similarities

Case Studies

In a recent study on new oxadiazole derivatives, it was reported that specific structural modifications led to enhanced biological activity against various cancer cell lines . The incorporation of benzyloxy groups was particularly noted for improving selectivity and potency.

Q & A

Q. What are the standard synthetic routes for synthesizing 4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

The compound is typically synthesized via multi-step reactions involving:

  • Oxadiazole ring formation : Reaction of precursor carboxylic acid derivatives with hydroxylamine under dehydrating conditions (e.g., using POCl₃ or acetic anhydride) .
  • Benzoxazinone core assembly : Cyclization of substituted phenols with chloroacetyl chloride or similar reagents, followed by functionalization at the 4-position .
  • Coupling reactions : The oxadiazole and benzoxazinone moieties are linked via alkylation or nucleophilic substitution, often using polar aprotic solvents like DMF or DMSO .

Q. Which solvents and reaction conditions are optimal for the final coupling step?

  • Solvents : Ethanol, DMF, or DMSO are commonly used due to their ability to dissolve polar intermediates and facilitate nucleophilic substitution .
  • Conditions : Reactions are typically conducted under reflux (70–120°C) with a base (e.g., K₂CO₃) to deprotonate reactive sites. Reaction times range from 4–12 hours .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : To verify connectivity of the benzyloxy, oxadiazole, and benzoxazinone groups .
  • HPLC : For purity assessment (>95% by reverse-phase chromatography) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Step 1 : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic and oxadiazole regions .
  • Step 3 : Re-examine synthetic intermediates to identify potential byproducts or regioisomers .

Q. What strategies improve yield in large-scale synthesis of this compound?

  • Optimized stoichiometry : Use a 1.2:1 molar ratio of oxadiazole precursor to benzoxazinone to account for side reactions .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Continuous flow chemistry : Reduces reaction time and improves consistency in scaling up .

Q. How can the compound’s stability under physiological conditions be assessed for in vitro bioactivity studies?

  • pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Plasma stability : Test solubility and half-life in human plasma using LC-MS to identify esterase-sensitive groups .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility, which are cleaved in vivo .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the benzyloxy group (e.g., halogenation, methoxy substitution) and compare bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole oxygen) and hydrophobic regions (benzyl group) using MOE .

Q. How to validate the compound’s selectivity in multi-target enzymatic assays?

  • Panel screening : Test against related enzymes (e.g., kinase or protease families) at 10 µM concentration.
  • Crystallography : Co-crystallize the compound with the target protein to confirm binding mode (if crystals are obtainable) .

Data Interpretation & Reproducibility

Q. How to reconcile discrepancies in bioactivity data across different research groups?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch analysis : Compare compound purity and storage conditions (e.g., desiccation vs. ambient humidity) .

Q. What statistical methods are appropriate for analyzing dose-response curves?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.